

# Feracryl as a Hemostatic Agent in Endonasal Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of **Feracryl** as a hemostatic agent in endonasal surgical procedures, based on findings from a randomized controlled study. **Feracryl**, a water-soluble mixture of incomplete ferrous salts of polyacrylic acid, has demonstrated efficacy in reducing postoperative hemorrhage and improving patient outcomes in this context.[1][2]

### **Mechanism of Action**

**Feracryl** functions as a hemostatic agent through a dual-action mechanism. Upon contact with blood, it activates thrombin (Factor IIa), which in turn catalyzes the conversion of soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[3] Additionally, **Feracryl** interacts with blood proteins like albumin to form a water-insoluble complex that acts as a physical barrier, effectively sealing bleeding capillaries and preventing further blood loss.[3] Its high molecular weight (500,000–8,000,000 Daltons) prevents systemic absorption, minimizing the risk of systemic side effects.[1][4] **Feracryl** also possesses antimicrobial properties, which can help reduce the risk of surgical site infections.[2][3]

## **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from a randomized controlled study evaluating the efficacy of topical **Feracryl** in patients undergoing endonasal surgeries,



including septoplasty, inferior turbinate reduction, and functional endoscopic sinus surgery (FESS).[1]

| Outcome<br>Measure                         | Feracryl Group<br>(Group A,<br>n=20) | Control Group<br>(Group B,<br>n=20)                                                | p-value | Citation |
|--------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------|---------|----------|
| Dressing<br>Soakage<br>(Operative Day)     | 5 (25%)                              | 12 (60%)                                                                           | 0.05    | [1]      |
| Need for<br>Dressing Change                | 0 (0%)                               | 4 (20%) on<br>operative day, 1<br>(5%) on<br>postoperative<br>day 1                | -       | [1]      |
| Bleeding During<br>Pack Removal            | Mild bleeding in<br>2 (10%) patients | Mild bleeding in<br>9 (45%) patients,<br>Moderate<br>bleeding in 1<br>(5%) patient | <0.001  | [1]      |
| Pain Score<br>During Pack<br>Removal (VAS) | Significantly lower than control     | Significantly<br>higher than<br>Feracryl group                                     | <0.001  | [1]      |
| Need for<br>Repacking                      | 0 (0%)                               | 2 (10%)                                                                            | -       | [1]      |
| Postoperative<br>Adhesions (Day<br>14)     | Less frequent<br>than control        | More frequent<br>than Feracryl<br>group                                            | -       | [1]      |

## **Experimental Protocols**

This section details the methodology for a randomized controlled trial assessing the hemostatic efficacy of **Feracryl** in endonasal surgery.[1]



### **Patient Selection**

- Inclusion Criteria:
  - Patients aged 15 to 60 years.
  - Undergoing endonasal surgeries such as septoplasty, inferior turbinate reduction (PIT, SMD), or FESS.[1]
- Exclusion Criteria:
  - Patients with hypertension.
  - Patients with bleeding diathesis.
  - Patients on epsilon-aminocaproic acid (EACA).
  - Patients with deranged liver and renal function tests.
  - o Patients with known drug allergies.
  - Pregnant and lactating mothers.[1]

## **Study Design**

A randomized controlled study was conducted with 40 participants, matched for age and gender, and randomly assigned to two groups:[1]

- Group A (Feracryl Group): Received topical Feracryl.
- Group B (Control Group): Received standard nasal packing with merocele irrigated with a betadine solution.[1]

## **Surgical and Application Protocol**

- Standard endonasal surgery (septoplasty, turbinoplasty, or FESS) is performed, and complete hemostasis is achieved.
- For Group A (Feracryl Group):



- Following the surgical procedure, each nasal cavity is flushed with 10 ml of Feracryl solution.
- The nasal cavity is then packed with a Merocele nasal pack.
- The Merocele pack is irrigated with an additional 10 ml of Feracryl to secure it in place.[1]
- For Group B (Control Group):
  - Nasal packing is done using a Merocele nasal pack.
  - The pack is irrigated with an equal dilution of a betadine solution.

## **Postoperative Assessment**

- Operative Day and Postoperative Day 1:
  - Assessment of nasal pack soakage.
  - Need for dressing changes.
  - Assessment for postnasal bleeding by examining the posterior pharyngeal wall.[1]
- Pack Removal Day (Postoperative Day 2):
  - Assessment of bleeding during pack removal.
  - Pain assessment during pack removal using a Visual Analogue Scale (VAS).
  - Evaluation of the need for repacking.[1]
- Postoperative Day 7:
  - Examination of nasal cavities for crusting and signs of infection.
- Postoperative Day 14:
  - Assessment for the presence of adhesions and the condition of the nasal mucosa.



# Visualizations Signaling Pathway of Feracryl's Hemostatic Action







Click to download full resolution via product page

Caption: Feracryl's dual-action hemostatic mechanism.

# **Experimental Workflow for Feracryl in Endonasal Surgery Study**



#### Experimental Workflow



Click to download full resolution via product page

Caption: Patient journey and assessment timeline.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iijls.com [iijls.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. imsear.searo.who.int [imsear.searo.who.int]
- 4. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Feracryl as a Hemostatic Agent in Endonasal Surgery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426933#feracryl-as-a-hemostatic-agent-in-endonasal-surgery-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com